molecular formula C11H9NO3 B8308468 5-Acetyl-2-cyano-benzoic acid methyl ester

5-Acetyl-2-cyano-benzoic acid methyl ester

Cat. No. B8308468
M. Wt: 203.19 g/mol
InChI Key: YUEIKXOKMCGFEX-UHFFFAOYSA-N
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Patent
US09079860B2

Procedure details

Triflic anhydride (10 g, 35.4 mmol) was added dropwise to a cold (−40° C.) solution of 5-acetyl-2-hydroxy-benzoic acid methyl ester (6.9 g, 35.4 mmol) and DIPEA (5.3 g, 42.5 mmol) in CH2Cl2 (100 mL). The reaction was warmed to −10° C. and stirred for 16 h. The reaction was warmed to rt, evaporated to dryness in vacuo, and re-dissolved in EtOAc. The organic layer was washed with ½ sat. brine, dried over MgSO4, filtered and evaporated in vacuo. A portion of the crude triflate (5.01 g, 15.3 mmol) was dissolved in DMF (40 mL). Palladium(0)tetrakis(triphenylphosphine) (1.3 g, 1.1 mmol) and zinc cyanide (2.16 g, 18.4 mmol) were added to the flask, and the mixture was heated to 90° C. for 2.5 h. The reaction was cooled to rt and stirred with a 1:1 solution of conc. NH4OH and water (160 mL). The resulting suspension was extracted with ETOAc. The combined organic extracts were washed with ½ sat. brine, dried over MgSO4, filtered and evaporated in vacuo. The title compound was isolated by SiO2 chromatography to yield 439 mg (14%) of a white solid. MS 221.1 (M+NH4)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Palladium(0)tetrakis(triphenylphosphine)
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[CH3:16][O:17][C:18](=[O:29])[C:19]1[CH:24]=[C:23]([C:25](=[O:27])[CH3:26])[CH:22]=[CH:21][C:20]=1O.C[CH2:31][N:32](C(C)C)C(C)C.[O-]S(C(F)(F)F)(=O)=O.[NH4+].[OH-]>C(Cl)Cl.CN(C=O)C.[C-]#N.[Zn+2].[C-]#N.O>[CH3:16][O:17][C:18](=[O:29])[C:19]1[CH:24]=[C:23]([C:25](=[O:27])[CH3:26])[CH:22]=[CH:21][C:20]=1[C:31]#[N:32] |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
6.9 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C(C)=O)O)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Palladium(0)tetrakis(triphenylphosphine)
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
2.16 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to rt
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with ½ sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C. for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ETOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with ½ sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C(C)=O)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.